1-Bromo-4-(2-methylpropylsulfanyl)benzene

Descripción

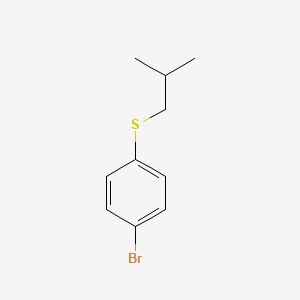

1-Bromo-4-(2-methylpropylsulfanyl)benzene is an aryl bromide featuring a benzene ring substituted with a bromine atom at the para position and a 2-methylpropylsulfanyl (isobutylsulfanyl) group. The sulfanyl (–S–) group is electron-donating via resonance, while the bulky isobutyl chain introduces steric hindrance. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical precursor synthesis .

Propiedades

IUPAC Name |

1-bromo-4-(2-methylpropylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrS/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWUDDUCAJYPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501202 | |

| Record name | 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76542-18-2 | |

| Record name | 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-Bromo-4-(2-methylpropylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 4-[(2-methylpropyl)sulfanyl]benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .

Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

1-Bromo-4-(2-methylpropylsulfanyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, reacting with sodium methoxide can yield 4-[(2-methylpropyl)sulfanyl]anisole.

Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Aplicaciones Científicas De Investigación

1-Bromo-4-(2-methylpropylsulfanyl)benzene has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds through coupling reactions.

Biology: Its derivatives may be used in the study of biological systems, particularly in the development of probes for detecting specific biomolecules.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(2-methylpropylsulfanyl)benzene in chemical reactions involves the activation of the bromine atom and the sulfanyl group. The bromine atom, being a good leaving group, facilitates substitution and coupling reactions. The sulfanyl group can undergo oxidation, leading to the formation of sulfoxides and sulfones, which can further participate in various chemical transformations .

Comparación Con Compuestos Similares

Substituent Electronic and Steric Effects

A. Electron-Donating vs. Electron-Withdrawing Groups

- 1-Bromo-4-(2-methylpropylsulfanyl)benzene : The sulfanyl group donates electron density to the aromatic ring, activating it for electrophilic substitution and facilitating oxidative addition in palladium-catalyzed cross-couplings. The isobutyl chain adds steric bulk, which may slow reactions requiring planar transition states .

- 1-Bromo-4-(methylsulfonyl)benzene (CAS 34896-80-5): The sulfonyl (–SO₂–) group is strongly electron-withdrawing, deactivating the ring and directing reactions to meta positions. This compound is less reactive in cross-couplings but useful in nucleophilic substitutions .

- 1-Bromo-4-(difluoromethoxy)benzene : The difluoromethoxy (–OCF₂–) group is electron-withdrawing, enhancing oxidative addition efficiency in cross-couplings. This compound achieved 72–93% yields in reactions with heterocycles like imidazoles and thiazoles .

B. Steric Effects

- 1-Bromo-4-(tert-pentyl)benzene (CAS 57263-21-5): The tert-pentyl group introduces significant steric hindrance, reducing reactivity in sterically sensitive reactions compared to the isobutylsulfanyl derivative .

- 1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene : The cyclohexyl group’s rigid structure impacts solubility and melting point (47.9°C), making it suitable for liquid crystal synthesis, unlike the liquid oil form of the sulfanyl analogue .

Physical Properties

| Compound Name | Substituent | Physical State | Melting Point (°C) | Purity (%) |

|---|---|---|---|---|

| This compound | 2-methylpropylsulfanyl | Oil | – | >99 |

| 1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene | trans-4-n-propylcyclohexyl | Solid | 47.9 | 99.5 |

| 1-Bromo-4-(methylsulfonyl)benzene | Methylsulfonyl | Solid | – | – |

| 1-Bromo-4-(difluoromethoxy)benzene | Difluoromethoxy | Oil/Solid | – | ≥98 |

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling :

- The sulfanyl group’s electron-donating nature enhances oxidative addition with Pd catalysts. However, steric bulk may reduce coupling efficiency compared to smaller substituents like methoxy.

- In contrast, 1-Bromo-4-(difluoromethoxy)benzene achieves high yields (86–93%) with heterocycles due to balanced electronic activation and moderate steric profile .

- Buchwald-Hartwig Amination :

- Sulfanyl derivatives are less studied than sulfonyl or alkoxy analogues, but their electron-rich nature could favor C–N bond formation.

Actividad Biológica

1-Bromo-4-(2-methylpropylsulfanyl)benzene, also known by its CAS number 76542-18-2, is an organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and a sulfanyl group attached to a benzene ring, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H13BrS

- Molecular Weight : 249.19 g/mol

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfanyl group also plays a role in mediating interactions with thiol-containing biomolecules.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential effects:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The halogen substituent (bromine) is often associated with increased antibacterial activity.

- Anticancer Potential : Some derivatives of brominated benzene compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

- Enzyme Inhibition : There is evidence to suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms.

Antimicrobial Studies

A study examining the antimicrobial properties of various sulfanylbenzene derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, such as Staphylococcus aureus. The study highlighted the importance of the bromine substituent in enhancing antimicrobial efficacy.

Anticancer Activity

Research published in Journal of Medicinal Chemistry investigated a series of brominated aromatic compounds for their anticancer properties. The study found that certain analogs demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This suggests that structural modifications, such as those present in this compound, could lead to similar findings.

Enzyme Inhibition

In silico studies have indicated that this compound may act as an inhibitor of specific protein tyrosine phosphatases (PTPs), which are critical regulators in various signaling pathways. The binding affinity and inhibition kinetics are currently under investigation to confirm these findings.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.